2,6-Dimesitylphenyl iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimesitylphenyl iodide typically involves the iodination of 2,6-dimesitylphenyl precursors. One common method is the reaction of 2,6-dimesitylphenyl bromide with sodium iodide in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the bromide to the iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar conditions as those employed in laboratory synthesis. The use of efficient purification techniques such as recrystallization or column chromatography is essential to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimesitylphenyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: Reduction of this compound can yield the corresponding aryl iodide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Iodoso and Iodyl Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2,6-Dimesitylphenyl iodide has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of π-conjugated organophosphorus compounds for electronic applications.
Catalysis: Acts as a precursor in the synthesis of catalysts for various chemical reactions.
Surface Chemistry: Studied for its adsorption properties on metal surfaces using techniques like scanning tunneling microscopy.
Mechanism of Action
The mechanism of action of 2,6-dimesitylphenyl iodide in chemical reactions involves the activation of the iodine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the aryl iodide, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The steric bulk of the mesityl groups provides kinetic stability and influences the reactivity of the compound.
Comparison with Similar Compounds
2,6-Dimesitylphenyl Bromide: Similar in structure but contains a bromine atom instead of iodine.
2,6-Dimesitylphenyl Chloride: Contains a chlorine atom instead of iodine.
2,6-Dimesitylphenyl Fluoride: Contains a fluorine atom instead of iodine.
Uniqueness: 2,6-Dimesitylphenyl iodide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromide, chloride, and fluoride counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. Additionally, the steric bulk of the mesityl groups provides enhanced stability and selectivity in various chemical transformations.
Properties
IUPAC Name |
2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKTQRJUVVQHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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